molecular formula C18H28N4O2 B5542222 2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5542222
M. Wt: 332.4 g/mol
InChI Key: ZDMVHDMFUHPFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a spirocyclic molecule that consists of a diazaspiro ring system and a pyrimidine moiety. The molecule has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and potential future directions of research have been explored in detail.

Scientific Research Applications

CCR8 Antagonists

Compounds similar to the query, such as 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, have been identified as CCR8 antagonists. They are considered useful in treating chemokine-mediated diseases, notably respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Antihypertensive Activity

The synthesis and screening of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have highlighted their potential as antihypertensive agents. These studies demonstrate significant activity in lowering blood pressure through alpha-adrenergic receptor blockade (Caroon et al., 1981; Clark et al., 1983).

Synthesis and Chemical Properties

Research on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates has provided insights into the chemical properties and potential applications of these compounds (Parameswarappa & Pigge, 2011).

Bioactivity and Synthesis

1,9-Diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, have been explored for their potential in treating various disorders such as obesity, pain, and cardiovascular diseases. This review emphasizes their biological activity and synthesis pathways (Blanco‐Ania, Heus, & Rutjes, 2017).

Pharmaceutical Applications

In another aspect, diazaspiro compounds have been evaluated for their role in the biotransformation of novel therapeutic agents, indicating their importance in drug metabolism and development (Adusumalli et al., 2019).

Properties

IUPAC Name

2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-15-12-16(20-14-19-15)21-9-6-18(7-10-21)5-4-17(23)22(13-18)8-3-11-24-2/h12,14H,3-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMVHDMFUHPFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC3(CCC(=O)N(C3)CCCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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